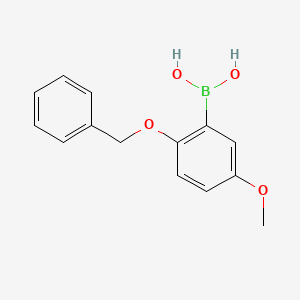

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits characteristic features common to arylboronic acids while displaying unique structural elements attributable to its specific substitution pattern. The compound adopts a planar configuration with the boronic acid functional group positioned at the 1-position of the benzene ring, while the benzyloxy substituent occupies the 2-position and the methoxy group is located at the 5-position. This substitution pattern creates an asymmetric electronic environment that influences both the molecular geometry and the intermolecular interactions observed in crystalline forms.

Crystallographic analysis of related benzyloxy-substituted boronic acids has demonstrated that these compounds typically exhibit syn-anti conformations of the boronic acid group, with the hydroxyl groups oriented to facilitate optimal hydrogen bonding interactions. The benzyloxy substituent introduces additional conformational flexibility through rotation about the C-O bond connecting the phenyl ring to the benzyl group. The dihedral angle between the aromatic rings in such systems typically ranges from 3.8 to 15 degrees, depending on the specific substitution pattern and crystal packing forces.

The molecular dimensions of this compound can be characterized through computational analysis of bond lengths and angles. The boron-carbon bond length in arylboronic acids typically measures approximately 1.56 angstroms, while the boron-oxygen bonds in the boronic acid group exhibit lengths of approximately 1.36 angstroms. The presence of the methoxy group at the 5-position introduces additional steric considerations that may influence the overall molecular conformation and crystal packing arrangements.

| Structural Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C14H15BO4 | Chemical Analysis |

| Molecular Weight | 258.08 g/mol | Mass Spectrometry |

| Heavy Atom Count | 19 | Computational |

| Aromatic Heavy Atoms | 12 | Structural Analysis |

| Rotatable Bonds | 5 | Conformational Analysis |

The crystal packing of this compound likely involves centrosymmetric dimers formed through pairs of O-H···O hydrogen bonds between adjacent boronic acid groups, a motif commonly observed in arylboronic acid structures. These dimeric units are further stabilized through lateral hydrogen bonding interactions and may be linked into extended chain structures through additional intermolecular contacts involving the benzyloxy and methoxy substituents.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential structural confirmation and reveals important information about the electronic environment and molecular dynamics. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation, offering detailed insights into the connectivity and electronic environment of individual atoms within the molecule.

Proton nuclear magnetic resonance spectroscopy of this compound typically exhibits characteristic signals corresponding to the various aromatic and aliphatic proton environments. The aromatic protons of the substituted phenyl ring appear in the region between 6.5 and 7.5 parts per million, with specific chemical shifts influenced by the electron-donating effects of the methoxy group and the steric and electronic effects of the benzyloxy substituent. The benzyl protons appear as a characteristic pattern, with the methylene protons typically observed around 5.0 parts per million and the phenyl protons of the benzyl group appearing in the aromatic region.

The methoxy group contributes a distinctive singlet in the aliphatic region, typically appearing around 3.8 to 4.0 parts per million. The boronic acid protons, when observed, appear as broad signals that may exchange with deuterium in deuterated solvents, complicating their observation in routine spectra. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with characteristic signals for the aromatic carbons, the methoxy carbon, and the benzyl methylene carbon.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The boronic acid group typically exhibits broad O-H stretching vibrations in the region of 3200-3500 wavenumbers, while the B-O stretching vibrations appear around 1300-1400 wavenumbers. The aromatic C-H stretching vibrations occur around 3000-3100 wavenumbers, and the aromatic C=C stretching vibrations appear in the 1400-1600 wavenumber region. The methoxy group contributes C-H stretching vibrations around 2800-3000 wavenumbers and C-O stretching around 1000-1300 wavenumbers.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency Range |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.5-7.5 ppm |

| 1H Nuclear Magnetic Resonance | Benzyl CH2 | ~5.0 ppm |

| 1H Nuclear Magnetic Resonance | Methoxy CH3 | 3.8-4.0 ppm |

| Infrared | O-H stretch (boronic acid) | 3200-3500 cm⁻¹ |

| Infrared | B-O stretch | 1300-1400 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 258 |

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 258, corresponding to the molecular formula C14H15BO4. Characteristic fragmentation patterns may include loss of the benzyl group (mass loss of 91 daltons) and loss of the methoxy group (mass loss of 31 daltons), providing additional structural confirmation through fragmentation analysis.

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry methods provide valuable insights into the electronic structure, molecular properties, and reactivity patterns of this compound. Density functional theory calculations offer detailed information about molecular orbital distributions, electron density patterns, and energetic parameters that complement experimental observations and enhance understanding of structure-property relationships.

The computational analysis reveals important molecular descriptors that characterize the physicochemical properties of the compound. The topological polar surface area has been calculated as 58.92 square angstroms, indicating moderate polarity that influences solubility and membrane permeability characteristics. The logarithmic partition coefficient (LogP) value of 0.954 suggests balanced hydrophilic and lipophilic character, which is important for biological activity and pharmaceutical applications.

Molecular orbital analysis provides insights into the electronic structure and reactivity patterns of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic excitation properties and chemical reactivity. The presence of the electron-donating methoxy group and the benzyloxy substituent creates an electron-rich aromatic system that influences both the orbital energies and the spatial distribution of electron density.

The rotational flexibility of the molecule, characterized by five rotatable bonds, contributes to conformational diversity that may influence binding interactions and biological activity. Computational conformational analysis reveals preferred orientations of the benzyloxy and methoxy substituents relative to the boronic acid-substituted aromatic ring, providing insights into the three-dimensional shape requirements for molecular recognition processes.

| Computational Parameter | Calculated Value | Computational Method |

|---|---|---|

| Topological Polar Surface Area | 58.92 Ų | Molecular Modeling |

| Logarithmic Partition Coefficient | 0.954 | Computational Chemistry |

| Hydrogen Bond Acceptors | 4 | Electronic Structure |

| Hydrogen Bond Donors | 2 | Electronic Structure |

| Rotatable Bonds | 5 | Conformational Analysis |

Electronic structure calculations reveal the charge distribution patterns within the molecule, highlighting regions of enhanced electron density around the oxygen atoms of the methoxy and benzyloxy groups, as well as the boronic acid functionality. These charge distribution patterns influence intermolecular interactions and provide insights into potential binding sites for molecular recognition processes. The electrostatic potential surface maps generated from density functional theory calculations visualize regions of positive and negative electrostatic potential, facilitating understanding of intermolecular interaction patterns and binding preferences.

The computational analysis also provides information about vibrational frequencies and normal modes, which can be compared with experimental infrared spectroscopic data to validate theoretical models and enhance spectroscopic assignments. The calculated vibrational frequencies typically show good agreement with experimental observations when appropriate scaling factors are applied to account for systematic errors in the computational methods employed.

特性

IUPAC Name |

(5-methoxy-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCGRZUCAKJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Benzyloxy Group Installation

The benzyloxy group at the 2-position is introduced via nucleophilic aromatic substitution or Mitsunobu reactions. A representative procedure involves treating 2,5-dihydroxybenzaldehyde with benzyl bromide in the presence of NaH as a base. For example:

Methoxy Group Installation

The methoxy group at the 5-position is installed using methyl iodide under basic conditions:

-

Substrate : 2-Benzyloxy-5-hydroxybenzaldehyde

-

Reagents : Methyl iodide (1.1 eq), K2CO3 (2 eq), acetone

-

Conditions : Reflux, 6 hours

Miyaura Borylation

The Miyaura borylation is the most reliable method for introducing boronic acid groups into aromatic systems. For (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, this involves:

Substrate Preparation

The aldehyde intermediate (2-benzyloxy-5-methoxybenzaldehyde) is reduced to the corresponding benzyl alcohol and brominated using PBr3:

Borylation Reaction

The aryl bromide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2):

-

Catalyst : Pd(dppf)Cl2 (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : KOAc (3 eq)

-

Solvent : Dioxane, 100°C, 12 hours

Photochemical Homologation

A novel approach involves photochemical homologation of boronic acids with N-sulfonylhydrazones (Figure 1):

-

Substrate : Preformed boronic acid (e.g., 2-methoxy-5-benzyloxyphenylboronic acid)

-

Reagents : N-Tosylhydrazone (1 eq), DBU/DIPEA (2 eq), CH2Cl2

-

Conditions : 370–390 nm LED irradiation, 5 cm distance, 6 hours

Grignard Reagent-Based Synthesis

Borate Ester Formation

Aryl Grignard reagents react with trimethyl borate to form borate esters, which are hydrolyzed to boronic acids:

-

Substrate : 2-(Benzyloxy)-5-methoxyphenylmagnesium bromide

-

Reagents : B(OMe)3 (3 eq), THF, −78°C

-

Hydrolysis : 2 M HCl, rt, 2 hours

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 78% | 12 hours | High | Excellent |

| Photochemical Homologation | 72% | 6 hours | Moderate | Limited |

| Grignard Approach | 70% | 8 hours | Low | Moderate |

Experimental Optimization

Solvent Effects

化学反応の分析

Types of Reactions: (2-(Benzyloxy)-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Nucleophiles: For substitution reactions, common nucleophiles include alkoxides and amines.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The boronic acid group facilitates the coupling process by forming stable complexes with nucleophiles, enhancing regioselectivity due to the presence of methoxy and benzyloxy groups on the phenyl ring.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Compound Name | Key Functional Groups | Yield (%) | Reference |

|---|---|---|---|

| This compound | Benzyloxy, Methoxy | 70-85 | |

| 4-Bromophenylboronic acid | Bromine substitution on phenyl ring | 60-75 | |

| 3-(Benzyloxy)phenylboronic acid | Benzyloxy group on phenyl ring | 65-80 |

Medicinal Chemistry

Enzyme Inhibition

The compound exhibits potential as a therapeutic agent due to its ability to inhibit specific enzymes associated with various diseases, including cancer. Research indicates that derivatives of boronic acids can selectively target proteasomes and other enzyme systems, leading to apoptosis in cancer cells .

Case Study: Anti-Metastatic Properties

A study on similar benzofuran derivatives demonstrated their anti-metastatic effects in hepatocellular carcinoma (HCC). The findings revealed that these compounds significantly inhibited cell migration and invasion while modulating key proteins involved in epithelial-mesenchymal transition (EMT), suggesting that this compound may possess similar properties .

Material Science

Smart Materials Development

Boronic acids are increasingly utilized in developing smart materials that respond to environmental stimuli due to their reversible bonding capabilities. For instance, this compound can be incorporated into polymer matrices to create materials that change their properties in response to pH or temperature changes.

Table 2: Applications of Boronic Acids in Material Science

| Application Area | Compound Used | Functionality |

|---|---|---|

| Smart Polymers | This compound | pH-responsive behavior |

| Drug Delivery Systems | Various boronic acids | Controlled release mechanisms |

作用機序

The mechanism of action of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a reversible covalent bond with the serine residue, thereby inhibiting the enzyme’s activity .

類似化合物との比較

(a) Ortho-Substituted Benzyloxy Analogs

(2-(Benzyloxy)phenyl)boronic acid (CAS: 190661-29-1, similarity: 0.92 ):

- Lacks the para-methoxy group, reducing electron-donating effects on the phenyl ring. This decreases its reactivity in Suzuki couplings compared to the target compound, as electron-donating groups enhance boronic acid activation .

- Used in simpler coupling reactions but less effective for synthesizing complex aryl ethers.

(2-(Benzyloxy)-5-fluorophenyl)boronic acid (CAS: N/A, similarity: 0.98 ):

(b) Methoxy-Substituted Analogs

Functional Group Modifications

(a) Halogenated Derivatives

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid (CAS: 352525-85-0):

(2-Iodo-5-methoxyphenyl)boronic acid (CAS: 89694-50-8):

(b) Bulkier Substituents

- (2-(Benzyloxy)-5-(tert-butyl)phenyl)boronic acid (CAS: N/A, similarity: 0.98 ): The tert-butyl group introduces significant steric hindrance, slowing reaction kinetics in Suzuki couplings. However, it improves solubility in nonpolar solvents (e.g., toluene), unlike the target compound’s preference for polar aprotic solvents .

Research Findings and Limitations

- Synthetic Efficiency: The target compound’s synthesis requires non-commercial precursors (e.g., custom aryl bromides), increasing production costs compared to analogs like (2-methoxy-5-methylphenyl)boronic acid, which are more accessible .

- Stability Trade-offs : The benzyloxy group enhances stability but necessitates deprotection steps in downstream syntheses, unlike halogenated analogs that enable direct functionalization .

生物活性

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a benzyloxy group and a methoxy group, along with a boronic acid functional group. The presence of these substituents enhances its chemical reactivity, allowing it to participate in various reactions such as Suzuki–Miyaura cross-coupling.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Boronic acids have been shown to inhibit certain enzymes associated with cancer progression, making them promising candidates for cancer therapy. For instance, studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines by interfering with key signaling pathways involved in tumor growth and metastasis.

Table 1: Summary of Anticancer Activities

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Enzyme inhibition, disruption of signaling pathways | Reduced cell viability in cancer lines |

| 4-Bromophenylboronic acid | Inhibition of tubulin polymerization | Induces apoptosis in cancer cells |

| 3-(Benzyloxy)phenylboronic acid | Anti-inflammatory effects | Suppresses tumor growth |

The mechanism by which this compound exerts its biological effects primarily involves its ability to form stable complexes with nucleophiles. This interaction can lead to enzyme inhibition, particularly in pathways related to cancer cell survival and proliferation. For example, studies have shown that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells .

Study on Enzyme Inhibition

A recent study focused on the enzyme inhibition capabilities of this compound. The compound was tested against various cancer cell lines using cell viability assays. Results indicated that it significantly reduced the viability of Huh7 hepatocellular carcinoma cells at concentrations above 5 μM, showcasing an IC50 value indicative of its potency .

Impact on Metastasis

Another aspect investigated was the compound's effect on metastasis. In vitro studies revealed that treatment with this compound led to decreased migration and invasion capabilities in Huh7 cells. The mechanism involved downregulation of integrin α7 expression and inhibition of downstream signaling pathways such as FAK/AKT, which are crucial for cell motility .

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, and how can they be methodologically addressed?

- Answer : Key challenges include low selectivity in multi-step syntheses, boroxine formation during purification, and irreversible silica gel binding. To mitigate these:

- Use anhydrous conditions and low temperatures to suppress boroxine formation .

- Optimize reaction stoichiometry and employ protecting groups (e.g., pinacol esters) to enhance stability .

- Replace silica gel chromatography with HPLC or recrystallization for purification .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic acid functionality and substituent positions.

- X-ray crystallography for resolving supramolecular interactions (e.g., hydrogen bonding networks) .

- HPLC-MS to assess purity and detect boroxine impurities .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions expand the utility of this boronic acid in organic synthesis?

- Answer :

- Suzuki-Miyaura coupling with aryl/heteroaryl halides enables biaryl bond formation for drug intermediates or conjugated polymers .

- Key conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DME/H₂O solvent system.

- Example: A similar 5-methoxyphenylboronic acid derivative was coupled with brominated resorcinol dimethyl ether to synthesize cannabilactones (38% yield) .

Q. What strategies resolve contradictions in reported biological activities of boronic acid derivatives?

- Answer :

- Perform dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability .

- Use COMPARE analysis to correlate activity profiles with known mechanisms (e.g., tubulin polymerization vs. apoptosis induction) .

- Validate purity (>97% by HPLC) to exclude confounding effects from impurities .

Q. How is this compound evaluated for anticancer activity?

- Answer :

- Tubulin polymerization inhibition : Measure IC₅₀ values using turbidity assays (e.g., 21–22 μM for analog 13d) .

- Apoptosis induction : FACScan analysis of Jurkat cells treated with >10⁻⁸ M compound for 8h .

- Broad-spectrum profiling : Test against a panel of 39 cancer cell lines to identify selective activity .

Methodological Insights

Q. What side reactions occur during synthesis, and how are they managed?

- Answer :

- Boroxine formation : Minimized via strict anhydrous conditions and low-temperature workups .

- Unwanted coupling : Controlled by using stoichiometric Pd catalysts and avoiding excess boronic acid .

Q. Can this boronic acid be adapted for fluorescent sensing applications?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。